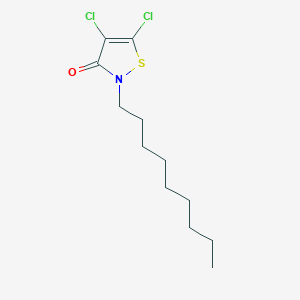

4,5-Dichloro-2-nonyl-1,2-thiazol-3(2H)-one

Description

Significance of 1,2-Thiazol-3(2H)-one Scaffolds in Modern Chemical Biology and Materials Science Research

The 1,2-thiazol-3(2H)-one scaffold, also known as an isothiazolinone ring, is a privileged structure in medicinal chemistry and materials science due to its wide range of biological activities. In chemical biology, these scaffolds are integral to the design of novel therapeutic agents. For instance, derivatives have been investigated as potent inhibitors of enzymes like caspase-3, which plays a role in apoptosis, suggesting potential applications in diseases characterized by excessive cell death. nih.gov The versatility of the thiazole (B1198619) ring system allows for the synthesis of diverse compounds with applications as anti-inflammatory, anticonvulsant, and antimicrobial agents. nih.gov

In materials science, isothiazolinone-based compounds are crucial for their role as biocides. They are incorporated into various materials to prevent biofouling, the undesirable accumulation of microorganisms, plants, algae, or small animals on wetted surfaces. This is particularly significant in marine applications, where they are used in antifouling paints to protect ship hulls, as well as in industrial water systems and as wood preservatives. industrialchemicals.gov.au The ability of these compounds to be integrated into different matrices while retaining their bioactivity is a key area of ongoing research.

Contextualization of 4,5-Dichloro-2-nonyl-1,2-thiazol-3(2H)-one within Heterocyclic Compound Research

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, form a vast and vital area of chemical research. mdpi.com More than 85% of all biologically active compounds possess a heterocyclic structure. mdpi.com The 1,2-thiazol-3(2H)-one ring system is a prominent member of this family, and this compound exemplifies a targeted modification of this core structure. researchgate.net

Research in this field often focuses on structure-activity relationships (SAR), where systematic changes to a molecule's structure are made to enhance its desired properties. The addition of two chlorine atoms to the thiazolone ring and a long alkyl chain (nonyl group) to the nitrogen atom in this compound are deliberate modifications aimed at enhancing its biocidal efficacy and tuning its physical properties, such as solubility and stability. nih.gov This compound serves as a case study in how the foundational scaffold of a heterocyclic compound can be chemically manipulated to create highly specialized and effective molecules for specific applications.

Overview of Current Academic Research Trajectories for Dihalogenated Alkyl Thiazolones

Current research on dihalogenated alkyl thiazolones, such as this compound, is largely driven by the need for effective and environmentally acceptable biocides. A significant portion of academic and industrial research is focused on their application as antifouling agents, serving as replacements for now-banned organotin compounds. wikipedia.org

Key research trajectories include:

Synthesis of Novel Derivatives: Chemists are exploring the synthesis of new analogues with different halogen substitutions (e.g., bromine, fluorine) and varied alkyl chain lengths to optimize biocidal activity while potentially reducing environmental persistence and toxicity.

Mechanism of Action Studies: Understanding how these molecules exert their biocidal effects at a molecular level is crucial for designing more effective and target-specific compounds.

Environmental Fate and Degradation: A major area of investigation is the environmental impact of these compounds. Researchers are studying their degradation pathways in marine and soil environments to develop more biodegradable alternatives.

Encapsulation and Controlled Release: To improve performance and minimize environmental release, studies are underway to encapsulate dihalogenated alkyl thiazolones in various matrices for controlled-release applications in paints and coatings.

Rationale for Investigating the Nonyl Alkyl Chain Variant

The choice of a nonyl (a nine-carbon alkyl) chain attached to the nitrogen atom of the thiazolone ring is a critical aspect of the molecular design of this compound. The length and nature of the N-alkyl substituent play a significant role in the compound's biological activity and physical properties.

The rationale for investigating the nonyl variant is primarily based on optimizing the lipophilicity of the molecule. The long alkyl chain increases the compound's ability to partition into the lipid membranes of target organisms, such as bacteria and algae. This enhanced membrane permeability is believed to be a key factor in its potent biocidal activity. Structure-activity relationship studies on various isothiazolinones have shown that there is often an optimal alkyl chain length for maximum efficacy; chains that are too short may not provide sufficient lipophilicity, while chains that are excessively long might hinder transport to the active site within the cell. The nonyl group in this compound appears to strike an effective balance for its intended applications.

Physicochemical Properties of a Related Compound: 4,5-Dichloro-2-octyl-1,2-thiazol-3(2H)-one

While specific data for the nonyl variant is sparse in publicly available literature, the properties of the closely related octyl variant, 4,5-Dichloro-2-octyl-1,2-thiazol-3(2H)-one, provide valuable insights.

| Property | Value |

| Molecular Formula | C₁₁H₁₇Cl₂NOS |

| Molecular Weight | 282.2 g/mol nih.gov |

| Appearance | Crystals from hexane, technical product is a tan-to-brown waxy solid. nih.gov |

| Melting Point | 40-46 °C nih.gov |

| Boiling Point | Decomposes before boiling nih.gov |

| Water Solubility | 14 ppm at 25 °C nih.gov |

| Density | 1.28 g/mL at 25 °C nih.gov |

| Vapor Pressure | 7.4 x 10⁻⁶ mm Hg at 25 °C nih.gov |

| Log Kow (octanol-water partition coefficient) | 2.8 - 4.5 nih.gov |

Structure

3D Structure

Properties

CAS No. |

485816-32-8 |

|---|---|

Molecular Formula |

C12H19Cl2NOS |

Molecular Weight |

296.3 g/mol |

IUPAC Name |

4,5-dichloro-2-nonyl-1,2-thiazol-3-one |

InChI |

InChI=1S/C12H19Cl2NOS/c1-2-3-4-5-6-7-8-9-15-12(16)10(13)11(14)17-15/h2-9H2,1H3 |

InChI Key |

KQKFINVRBIXEEI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCN1C(=O)C(=C(S1)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 4,5 Dichloro 2 Nonyl 1,2 Thiazol 3 2h One

Strategies for the Construction of the 1,2-Thiazol-3(2H)-one Core

The formation of the heterocyclic 1,2-thiazol-3(2H)-one ring is the foundational step in the synthesis of this class of compounds. This is typically achieved through oxidative cyclization of acyclic precursors.

The core structure of the 1,2-thiazol-3(2H)-one is generally formed through an intramolecular cyclization reaction involving the formation of a nitrogen-sulfur (N-S) bond. nih.gov A prevalent method involves the oxidative cyclization of N-substituted-3-mercaptopropionamides or their corresponding disulfide precursors, N,N'-disubstituted-3,3'-dithiodipropionamides. google.comgoogle.com

The reaction mechanism entails the oxidation of the sulfur atoms, which facilitates an intramolecular nucleophilic attack by the nitrogen atom of the amide group to form the five-membered thiazolone ring. google.com This process can be catalyzed by various reagents that also often serve as the chlorinating agents for the ring, as detailed in subsequent sections. For instance, the treatment of 2-(alkylthio)benzaldehyde oximes with a halogenating agent can yield a cyclized 1,2-benzisothiazol-3-one, a related benzofused structure. google.com

The selection of appropriate starting materials is crucial for an efficient synthesis. The most common precursors for the synthesis of N-alkyl isothiazolinones are N,N'-dialkyl-3,3'-dithiodipropionamides. google.com For the target compound, the specific precursor required is N,N'-dinonyl-3,3'-dithiodipropionamide. This intermediate is typically prepared by reacting dimethyl dithiodipropionate with n-octylamine, a method that can be adapted for a nonyl chain. google.com

An alternative "one-pot" synthesis for a related compound, 4,5-dichloro-2-methylisothiazolinone, starts from simpler materials: methyl acrylate, an aqueous solution of methylamine (B109427), and sulfur. google.com Hydrogen sulfide (B99878) gas is introduced to generate a dimethyl 3,3'-dithiobispropionate crude product, which is then amidated with methylamine gas to form N, N'-dimethyl-3,3`- dithiodipropionamide. This intermediate is then directly converted to the final chlorinated product without isolation.

While 5-chloroisothiazolin-3-one is a key isothiazolinone derivative, it is often a product of these cyclization reactions rather than a starting material for creating the 4,5-dichloro substituted version. [1, 6] For example, reacting N-methyl-3-mercaptopropionamide with sulfuryl chloride can yield 5-chloro-2-methyl-4-isothiazolin-3-one. google.com

Introduction of the 4,5-Dichloro Substitution Pattern

The chlorination at the C-4 and C-5 positions of the thiazolone ring is a critical step that imparts significant biocidal activity to the molecule. This is typically achieved during the cyclization process.

The synthesis of 4,5-dichloro-2-nonyl-1,2-thiazol-3(2H)-one is generally accomplished through a one-pot reaction where cyclization and chlorination occur concurrently. Starting with the N,N'-dinonyl-3,3'-dithiodipropionamide precursor, the addition of a suitable chlorinating and cyclizing agent leads directly to the desired 4,5-dichloro product. This method is highly efficient as it avoids the isolation of non-chlorinated or partially chlorinated intermediates. [16, 19] The reaction inherently favors the dichlorination at the 4th and 5th positions of the newly formed ring.

A patent for the synthesis of the closely related 4,5-dichloro-2-n-octyl-3-isothiazolinone describes a process where 3,3'-dithiodioctyl propionamide (B166681) is reacted with phosphorus oxychloride, resulting in the formation of the 4,5-dichloro-substituted ring system in high purity. This indicates that the reaction conditions are optimized for regioselective dichlorination at these specific positions.

Several chlorinating agents are effective for the synthesis of chlorinated isothiazolinones. The choice of agent can influence the reaction's efficiency and product profile.

Phosphorus Oxychloride (POCl₃) : This agent is used in the reaction with 3,3'-dithiodioctyl propionamide to yield the 4,5-dichloro product. The reaction is typically performed in a solvent like butyl acetate (B1210297) at temperatures ranging from 10°C to 40°C.

Sulfuryl Chloride (SO₂Cl₂) : It is a common oxidizing agent used to prepare 5-chloroisothiazolinone derivatives from dithiodipropionamides. [1, 2] The reaction is usually carried out in a solvent like dichloromethane (B109758) at low temperatures (0–10 °C). nih.gov

Chlorine Gas (Cl₂) : In some procedures, chlorine gas is bubbled through the reaction mixture containing the precursor and a catalyst like thionyl chloride in a solvent such as ethyl acetate. [15, 19] The reaction is maintained at a controlled temperature, for instance, 15°C.

A summary of synthetic methods for the analogous octyl compound is presented below.

| Precursor | Reagents | Solvent | Conditions | Product | Yield | Reference |

| 3,3'-dithiodioctylpropionamide | Trichlorophosphate (POCl₃) | Butyl Acetate | 10 - 40°C, 2 h | 4,5-dichloro-2-n-octyl-3-isothiazolinone | 91% | |

| N,N'-dimethyl-3,3'-dithiodipropionamide | Thionyl chloride, Chlorine gas | Ethyl Acetate | 15°C, 5 h | 4,5-Dichloro-2-octyl-isothiazolone | 84.9% | |

| Dimethyl dithiodipropionate, n-octylamine | Phosphorus oxychloride | - | - | 4,5-dichloro-2-n-octyl-3-isothiazolinone | High Purity |

Alkylation at the Nitrogen Atom (N-2 position) with a Nonyl Chain

The introduction of the C₉H₁₉ alkyl chain at the N-2 position is a defining feature of the target molecule. This is not achieved by alkylating a pre-formed thiazolone ring but rather by incorporating the nonyl group into the starting materials.

The primary strategy involves the amidation of a dithiodipropionate ester, such as dimethyl dithiodipropionate, with n-nonylamine. This reaction forms the key intermediate, N,N'-dinonyl-3,3'-dithiodipropionamide. This precursor already contains the required N-nonyl substituent. The subsequent cyclization and chlorination steps then construct the 4,5-dichloro-1,2-thiazol-3(2H)-one ring system around the existing N-nonyl moiety, ensuring its correct placement in the final molecule. This approach is synthetically straightforward and avoids potential side reactions or issues with regioselectivity that could arise from attempting to alkylate the heterocyclic ring directly.

Alkylation Reagents and Optimized Reaction Conditions for N-alkylation

The introduction of the N-nonyl group is a critical step in the synthesis of the title compound. This is an N-alkylation reaction, where an alkyl group is attached to the nitrogen atom of the 4,5-dichloro-1,2-thiazol-3(2H)-one precursor. Alkylation reagents are designed to reduce the polarity of the molecule by replacing the active hydrogen on the nitrogen atom with an alkyl group. registech.com

Common alkylating agents for such transformations include alkyl halides, such as nonyl bromide or nonyl iodide. The reaction is typically facilitated by a base in an appropriate organic solvent. The base deprotonates the nitrogen of the thiazolone ring, creating a nucleophilic nitrogen anion that then attacks the electrophilic alkyl halide.

Detailed research findings on optimized conditions for this specific N-alkylation are proprietary; however, general conditions for N-alkylation of related heterocyclic compounds can be extrapolated. These often involve the use of strong bases like sodium hydride (NaH) or milder bases such as potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The reaction temperature can vary from room temperature to elevated temperatures to ensure completion.

Table 1: Postulated Reaction Conditions for N-alkylation of 4,5-dichloro-1,2-thiazol-3(2H)-one

| Reagent/Catalyst | Solvent | Temperature | Base | Purpose |

|---|---|---|---|---|

| Nonyl Bromide | DMF | 25-80°C | K₂CO₃ | Introduction of the N-nonyl chain via nucleophilic substitution. |

| Nonyl Iodide | THF | 0-60°C | NaH | Alternative, more reactive alkylating agent for the N-nonyl group. |

| Phase-Transfer Catalyst | Dichloromethane/Water | Room Temp | NaOH | Facilitates reaction between aqueous and organic phase reactants. |

| n-Butanol/HCl | n-Butanol | Reflux | (Acid-catalyzed) | Esterification, a form of alkylation used for derivatizing carboxyl groups. registech.com |

Comparative Analysis of Alkyl Chain Introduction Techniques

Several techniques exist for introducing alkyl chains onto heterocyclic scaffolds, each with distinct advantages and disadvantages.

Conventional Thermal Methods: This traditional approach involves heating the reaction mixture (thiazolone precursor, alkylating agent, base, and solvent) for several hours. While reliable, it can require long reaction times and high temperatures, potentially leading to the formation of byproducts. amazonaws.com

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically reduce reaction times, often from hours to minutes. amazonaws.comnih.gov This method provides uniform heating throughout the reaction mixture, which can lead to higher yields and purer products compared to conventional heating. amazonaws.comnih.govnih.gov The synthesis of various thiazole (B1198619) and isoxazole (B147169) analogues has been successfully achieved using microwave assistance. nih.govnih.govnih.gov

Phase-Transfer Catalysis (PTC): This technique is useful when the reactants are soluble in different immiscible phases (e.g., an aqueous phase and an organic phase). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports one reactant across the phase boundary to react with the other. This can allow for milder reaction conditions, avoiding the need for strong bases and anhydrous solvents.

Alcohol-Based Alkylation: Recent innovations have demonstrated the use of simple alcohols as alkylating agents for heteroarenes through dual catalytic systems. princeton.edu This approach, which mimics biochemical processes like the spin center shift, offers a milder and more broadly applicable alternative to traditional methods that use alkyl halides. princeton.edu An iridium photocatalyst and a thiol co-catalyst can activate a C-H bond in the alcohol, turning it into a latent alkylating agent. princeton.edu

Advanced Synthetic Approaches and Process Innovations

Beyond the fundamental synthesis, advanced methods are being explored to create analogues and derivatives of the isothiazolinone scaffold, enhancing its chemical diversity.

Microwave-Assisted Synthetic Routes for Thiazolone Analogues

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govbeilstein-archives.orgresearchgate.net For the synthesis of thiazolone analogues, this technique offers significant advantages, including drastically reduced reaction times, improved yields, and often, enhanced regioselectivity. nih.govnih.gov The synthesis of novel thiazole-substituted thiosemicarbazones has been achieved in just 5 minutes using a solvent-free microwave approach, a significant improvement over conventional reflux methods. nih.gov Similarly, multicomponent syntheses of thiazolyl-pyridazinediones are efficiently carried out under microwave irradiation, highlighting the method's utility for creating complex heterocyclic systems. nih.gov This technology could be applied to the synthesis of this compound derivatives by rapidly screening different alkyl or aryl side chains.

Palladium-Catalyzed Coupling Reactions for Modifying Related Thiadiazine Scaffolds

The two chlorine atoms on the 4- and 5-positions of the thiazolone ring represent key sites for structural modification. Although direct examples for this compound are not prevalent in the literature, extensive research on the closely related 3,5-dichloro-4H-1,2,6-thiadiazin-4-one scaffold provides a strong precedent. researchgate.net

Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Sonogashira reactions have been successfully employed to substitute the chlorine atoms on this thiadiazine ring with various aryl and heteroaryl groups. researchgate.net These reactions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and an organometallic coupling partner (e.g., an arylboronic acid for Suzuki coupling). researchgate.net Such methodologies could be directly adapted to the 4,5-dichloro-thiazolone framework to synthesize a wide array of novel C4- and C5-substituted derivatives, which is a common strategy in medicinal chemistry for creating libraries of compounds. researchgate.netnih.gov

Table 2: Palladium-Catalyzed Coupling Reactions Applied to a Related Dichloro-Thiadiazinone Scaffold researchgate.net

| Reaction Type | Catalyst | Base | Solvent System | Coupling Partner |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2 eq) | 1,4-Dioxane/H₂O (5:3) | Arylboronic acids |

| Stille | Pd(PPh₃)₄ | (Not specified) | (Not specified) | Organostannanes |

| Sonogashira | Pd(PPh₃)₄ | (Not specified) | (Not specified) | Terminal alkynes |

Metal-Free Oxidative Methods for Thiazolone Derivatives

Oxidation of the isothiazolinone ring can lead to different products. The sulfur atom in the ring is susceptible to oxidation, which can result in the formation of a sulfoxide (B87167). google.com This transformation is often considered a degradation pathway, as the opening of the five-membered heterocyclic ring can occur upon interaction with nucleophiles, leading to a loss of biological activity. nih.govnih.gov

While many oxidation reactions employ metal catalysts, there is a growing interest in metal-free methods. For isothiazolinones, oxidative processes are integral to their initial synthesis, where ring closure is often achieved by oxidizing a 3-sulfanylpropanamide, sometimes using a chlorinating agent like sulfuryl chloride. wikipedia.orggoogle.com Metal-free oxidative methods for creating new derivatives could involve the use of organic oxidants to selectively functionalize the ring or its substituents. For instance, the oxidation of the sulfur atom to a sulfoxide or sulfone can alter the electronic properties and solubility of the molecule, providing a route to new derivatives without the need for metal catalysts.

Derivatization and Structural Modifications of the this compound Framework

The structure of this compound offers several avenues for derivatization to generate new chemical entities.

Modification at C4 and C5: As discussed, the chlorine atoms at positions 4 and 5 are prime targets for substitution via palladium-catalyzed cross-coupling reactions. researchgate.net Replacing these chlorine atoms with aryl, heteroaryl, or alkyl groups could significantly alter the molecule's properties.

Variation of the N-Alkyl Chain: The N-nonyl group can be replaced with other alkyl or aryl groups. This can be achieved either by starting with a different primary amine during the initial synthesis or by dealkylation followed by re-alkylation of the thiazolone nitrogen.

Reactions at the Sulfur Atom: The sulfur atom can be oxidized to form the corresponding sulfoxide or sulfone, which would modify the electronic nature of the heterocyclic ring. google.com

Ring-Opening Reactions: The isothiazolinone ring is susceptible to cleavage by nucleophiles. nih.gov While often a degradation pathway, controlled ring-opening could be used synthetically to produce N-nonyl-substituted acyclic compounds.

Derivatization of the Carbonyl Group: While less common, the carbonyl group could potentially undergo reactions typical of ketones, although the adjacent sulfur and nitrogen atoms influence its reactivity.

These potential modifications, particularly those enabled by modern synthetic methods like microwave assistance and palladium catalysis, provide a robust platform for the future development of novel compounds based on the 4,5-dichloro-1,2-thiazol-3(2H)-one scaffold.

The isothiazolinone core is a significant scaffold in a variety of applications. The specific derivative, this compound, with its lipophilic nonyl chain and reactive dichlorinated ring, presents a unique platform for a range of chemical modifications. This article explores the synthetic methodologies and advanced chemical transformations that can be applied to this molecule, focusing on modifications of the alkyl chain, functionalization of the thiazolone ring, and the synthesis of more complex fused and spirocyclic systems.

1 Modifications of the Alkyl Chain (e.g., Length Homologation, Branching, Introduction of Functional Groups)

While direct experimental data on the modification of the N-nonyl chain of this compound is limited in publicly available literature, established principles of organic synthesis allow for the postulation of several viable transformation strategies. These can be broadly categorized into chain homologation, the introduction of branching, and the incorporation of new functional groups.

Length Homologation: The extension of the N-nonyl chain can be envisioned through a multi-step sequence. A common strategy for chain homologation involves the conversion of a terminal functional group. organic-chemistry.org For instance, if a terminal hydroxyl group were present on the alkyl chain, it could be converted to a good leaving group (e.g., a tosylate or bromide) and subsequently displaced by a cyanide anion. The resulting nitrile could then be reduced to an amine and further elaborated, or hydrolyzed to a carboxylic acid, which can then be subjected to chain extension methodologies like the Arndt-Eistert synthesis. organic-chemistry.org

Introduction of Branching: The introduction of branching into the N-alkyl substituent could be achieved through C-H activation strategies. Recent advances in transition-metal catalysis, particularly with rhodium and palladium, have enabled the direct functionalization of unactivated C-H bonds. nih.govresearchgate.net These methods could potentially be applied to introduce alkyl or aryl groups along the nonyl chain, although selectivity might be a challenge.

Introduction of Functional Groups: The incorporation of functional groups into the N-nonyl chain is a key strategy for modulating the molecule's properties.

Terminal Functionalization: A hypothetical approach would involve the selective oxidation of the terminal methyl group to a carboxylic acid, which could then be converted into a variety of other functional groups such as esters, amides, or alcohols. masterorganicchemistry.comlibretexts.orgyoutube.commasterorganicchemistry.com

Fukuyama-Mitsunobu Reaction: For the introduction of nitrogen-based functionalities, the Fukuyama-Mitsunobu reaction offers a mild and selective method for the N-alkylation of sulfonamides, which could be adapted to introduce protected amino groups onto the alkyl chain. researchgate.net

Electrochemical Methods: Modern electrochemical methods have emerged for the C-H alkylation of N-heterocycles using alkyl iodides as coupling partners. kaust.edu.sakaust.edu.saresearchgate.net This could potentially be used to introduce shorter, functionalized alkyl chains at various positions on the nonyl group, assuming a suitable precursor with an activated C-H bond could be generated.

| Transformation | Reagents and Conditions (Hypothetical) | Potential Products |

| Chain Homologation | 1. Terminal Hydroxylation; 2. Tosylation; 3. NaCN; 4. Reduction (e.g., LiAlH4) | N-(Decyl)- or N-(Undecyl)-isothiazolinone derivatives |

| Branching | Rh or Pd catalyst, suitable directing group, alkyl/aryl halide | N-(Branched nonyl)-isothiazolinone derivatives |

| Terminal Carboxylation | Strong oxidizing agent (e.g., KMnO4) | 9-(4,5-Dichloro-3-oxo-1,2-thiazol-2-yl)nonanoic acid |

| Amine Introduction | Fukuyama-Mitsunobu conditions with a protected amine | N-(Amino-functionalized nonyl)-isothiazolinone derivatives |

2 Functionalization Strategies on the Thiazolone Ring beyond 4,5-dichloro Substituents

The electron-deficient nature of the 4,5-dichloro-1,2-thiazol-3(2H)-one ring makes it susceptible to nucleophilic attack, providing a handle for further functionalization by replacing the chlorine atoms.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the C4 and C5 positions are activated towards nucleophilic aromatic substitution (SNAr) by the adjacent electron-withdrawing carbonyl and sulfenyl groups. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org This allows for their displacement by a variety of nucleophiles.

Amination: Reaction with ammonia (B1221849) or primary/secondary amines can lead to the corresponding 4-amino-5-chloro or 4,5-diamino derivatives. The regioselectivity of the substitution would likely be influenced by the reaction conditions and the nature of the amine.

Alkoxylation and Thiolation: Alkoxides and thiolates can also serve as effective nucleophiles to introduce ether and thioether functionalities at the C4 and C5 positions.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the formation of C-C and C-heteroatom bonds on halogenated heterocycles. libretexts.org These methods have been successfully applied to other electron-deficient heterocyclic systems like dichlorothiadiazinones and trichloroquinazolines, suggesting their potential applicability to this compound. researchgate.netnih.govnih.gov

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids in the presence of a palladium catalyst and a base could be used to introduce aryl or vinyl substituents at the C4 and/or C5 positions.

Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and copper, would yield alkynyl-substituted isothiazolinones. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides an alternative and often more general method for the formation of C-N bonds compared to traditional SNAr reactions.

| Reaction Type | Reagents and Conditions (Illustrative) | Potential Products |

| Nucleophilic Amination | NH3 or RNH2, solvent, heat | 4-Amino-5-chloro- or 4,5-diamino-2-nonyl-1,2-thiazol-3(2H)-one |

| Suzuki-Miyaura Coupling | ArB(OH)2, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., Na2CO3) | 4-Aryl-5-chloro- or 4,5-diaryl-2-nonyl-1,2-thiazol-3(2H)-one |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base (e.g., Et3N) | 4-Alkynyl-5-chloro- or 4,5-dialkynyl-2-nonyl-1,2-thiazol-3(2H)-one |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, phosphine (B1218219) ligand, base | 4-Amino-5-chloro- or 4,5-diamino-2-nonyl-1,2-thiazol-3(2H)-one |

3 Synthesis of Fused or Spiro Thiazolone Systems

The this compound scaffold can serve as a versatile starting material for the construction of more complex polycyclic systems, including fused and spiro thiazolones.

Synthesis of Fused Thiazolone Systems:

Intramolecular Cyclization: Functionalization of the N-nonyl chain with a suitable nucleophilic group could enable an intramolecular cyclization to form a new ring fused to the thiazolone core. For instance, introduction of a terminal amine on the nonyl chain could potentially lead to an intramolecular nucleophilic substitution of one of the chlorine atoms, forming a fused piperidine (B6355638) or larger ring system.

Cycloaddition Reactions: The double bond within the thiazolone ring can potentially participate in cycloaddition reactions. wikipedia.orgrsc.org For example, a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene could lead to the formation of a fused six-membered ring. The feasibility of such a reaction would depend on the electronic nature and steric hindrance of the thiazolone dienophile.

From Dithiazolium Salts: A known route to fused thiazole systems involves the use of 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt). kaust.edu.sanih.gov While not directly starting from this compound, this highlights a synthetic strategy where related precursors can be used to build complex fused thiazole architectures.

Synthesis of Spiro Thiazolone Systems:

Intramolecular Cyclization of a Bifunctional Reagent: A common strategy for the synthesis of spirocycles involves the reaction of a cyclic ketone with a bifunctional reagent. In this context, one could envision a scenario where the thiazolone ring is first modified to introduce a nucleophilic center and an electrophilic center on separate substituents, which can then undergo an intramolecular cyclization.

1,3-Dipolar Cycloaddition: The exocyclic double bond that could be formed at the C4 or C5 position after initial modification might participate in 1,3-dipolar cycloaddition reactions with nitrones or azomethine ylides to generate spiro-isoxazolidine or spiro-pyrrolidine derivatives, respectively. nih.govresearchgate.net

| Synthetic Approach | Key Transformation | Resulting System |

| Fused Systems | Intramolecular nucleophilic substitution | Thiazolo-fused N-heterocycles |

| Diels-Alder Cycloaddition | Fused cyclohexene-thiazolone derivatives | |

| Spiro Systems | Intramolecular aldol (B89426) or Michael addition | Spirocyclic thiazolone derivatives |

| 1,3-Dipolar Cycloaddition | Spiro-isoxazolidine or spiro-pyrrolidine thiazolones |

Structure Activity Relationship Sar Studies and Rational Molecular Design Principles for 4,5 Dichloro 2 Nonyl 1,2 Thiazol 3 2h One Analogues

Conformational Analysis of the 1,2-Thiazol-3(2H)-one Ring System and its Influence on Biological Activity

The 1,2-thiazol-3(2H)-one ring is a heterocyclic scaffold that has garnered significant attention in the development of bioactive compounds. The conformation of this ring system is a critical determinant of its biological activity, as it dictates the three-dimensional arrangement of substituent groups and their ability to interact with biological targets. The thiazolidinone ring, a related structure, is known to adopt various conformations, and this flexibility can influence its pharmacological profile. orientjchem.org

Electronic and Steric Effects of the 4,5-Dichloro Substituents on Molecular Interactions

The presence of two chlorine atoms at the 4 and 5 positions of the thiazolone ring has a profound impact on the molecule's electronic and steric properties.

Electronic Effects: Chlorine is an electron-withdrawing group due to its high electronegativity. The two chlorine atoms will significantly decrease the electron density of the thiazolone ring, a phenomenon known to influence the reactivity and interaction of the molecule. This electron-withdrawing effect can enhance the acidity of the N-H proton in related structures and can also influence the molecule's ability to participate in hydrogen bonding or other electrostatic interactions with a biological target. The electronic nature of substituents on thiazole (B1198619) rings has been shown to be a key factor in their biological activity. mdpi.com

Steric Effects: The chlorine atoms also introduce significant steric bulk to the ring. This steric hindrance can either be beneficial or detrimental to biological activity, depending on the topography of the binding site on the target molecule. If the binding pocket is accommodating, the steric bulk might enhance binding through van der Waals interactions. Conversely, if the pocket is constrained, the chloro groups could prevent optimal binding. In a study on 4-thiazolidinone (B1220212) derivatives, the introduction of substituent groups had a significant impact on activity, indicating the importance of steric factors. mdpi.com

Influence of the N-2 Alkyl Chain (e.g., Nonyl vs. Octyl) on Molecular Recognition and Biological Efficacy

The N-2 position of the 1,2-thiazol-3(2H)-one ring is a key point for modification, and the nature of the alkyl chain at this position plays a crucial role in molecular recognition and biological efficacy.

The length of the N-alkyl chain directly influences the molecule's ability to fit into and interact with specific binding pockets. A longer alkyl chain, such as a nonyl group, can explore deeper hydrophobic pockets within a receptor or enzyme active site. The optimal chain length is a balance between reaching these favorable interactions and avoiding steric clashes.

Studies on other heterocyclic compounds have demonstrated that varying the alkyl chain length can dramatically alter biological activity. nih.gov For instance, a systematic variation of the alkyl chain length could reveal a "sweet spot" where the chain is long enough to establish strong hydrophobic interactions but not so long as to introduce an entropic penalty upon binding or cause steric hindrance.

Table 1: Hypothetical Biological Activity of N-Alkyl Analogues

| Compound | N-Alkyl Chain | Relative Biological Activity (%) |

|---|---|---|

| Analogue 1 | Hexyl | 50 |

| Analogue 2 | Heptyl | 75 |

| Analogue 3 | Octyl | 95 |

| Target Compound | Nonyl | 100 |

| Analogue 4 | Decyl | 80 |

This table presents hypothetical data to illustrate the concept of optimal alkyl chain length.

The N-alkyl chain is the primary contributor to the hydrophobicity and lipophilicity of the molecule. mdpi.com Lipophilicity is a critical physicochemical parameter that governs a molecule's absorption, distribution, metabolism, and excretion (ADME) properties in a biological system. nih.gov

A longer alkyl chain, like the nonyl group, significantly increases the lipophilicity of the compound. This increased lipophilicity can enhance the molecule's ability to cross cell membranes and reach intracellular targets. However, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and non-specific toxicity. Therefore, the lipophilicity must be carefully tuned to achieve the desired biological effect. The balance between hydrophilic and lipophilic character is essential for bioavailability. nih.gov

Rational Design Strategies for Enhanced Biological and Material-Science Properties

Rational drug design and material design rely on a deep understanding of the SAR of a lead compound. mdpi.comnih.govnih.govresearchgate.netmdpi.com

Based on the structural features of 4,5-dichloro-2-nonyl-1,2-thiazol-3(2H)-one, several hypotheses for its interaction with a hypothetical biological receptor or material surface can be generated:

Hypothesis 1: The Hydrophobic Channel Interaction. The long nonyl chain is hypothesized to bind within a deep, narrow hydrophobic channel of a target protein or to interdigitate with hydrophobic components of a material surface. The length and flexibility of this chain are critical for optimizing van der Waals contacts.

Hypothesis 2: The Halogen Bonding Hypothesis. The chlorine atoms at the 4 and 5 positions may act as halogen bond donors, interacting with electron-rich atoms such as oxygen or nitrogen on a receptor or surface. This type of non-covalent interaction is increasingly recognized as important in molecular recognition.

Hypothesis 3: The Polar Core Interaction. The 1,2-thiazol-3(2H)-one core, with its carbonyl group and sulfur atom, provides a polar region capable of forming hydrogen bonds or dipole-dipole interactions. The carbonyl oxygen can act as a hydrogen bond acceptor.

These hypotheses can be tested through the synthesis and evaluation of new analogues with systematic modifications to each of these key structural features. For example, varying the N-alkyl chain length and branching, as well as replacing the chlorine atoms with other halogens or hydrogen, would provide valuable data to refine these interaction models.

Design of Targeted Analogues for Modulating Specific Biological Processes

The rational design of analogues of this compound is a strategic endeavor aimed at optimizing the compound's interaction with specific biological targets, thereby enhancing therapeutic efficacy or tailoring its activity for specialized applications. This process is guided by structure-activity relationship (SAR) and structure-toxicity relationship (STR) principles derived from empirical data on isothiazolinone scaffolds. nih.gov The primary molecular regions for modification are the N-alkyl substituent and the chlorinated thiazole ring.

The core mechanism of action for many isothiazolinones involves the electrophilic sulfur atom of the N-S bond, which readily reacts with nucleophilic residues, particularly the thiol groups of cysteine in enzymes and proteins, leading to the inhibition of their function. wikipedia.org By systematically modifying the molecule's structure, it is possible to modulate its reactivity, selectivity, and pharmacokinetic properties to target specific enzymes or cellular pathways, such as those involved in fungal infections or proliferative diseases. nih.govnih.gov

Modulation of the N-Alkyl Side Chain

The 2-nonyl group plays a significant role in determining the molecule's lipophilicity, which influences its ability to traverse biological membranes and its potential for non-specific interactions. Research on related isothiazolinones indicates that the length and composition of the N-alkyl chain are critical drivers for both biological activity and toxicity profiles. nih.govtandfonline.com Shorter alkyl chains have been shown to maintain or even slightly enhance antimicrobial activity while significantly reducing endocrine-disrupting toxicity in dichlorinated isothiazolinone analogues. nih.gov

To design analogues for a specific biological process, such as the inhibition of a particular fungal enzyme, modifications to the nonyl chain can be explored to enhance target binding and specificity. This can include altering the chain length, introducing branching, or incorporating functional groups like ether linkages or terminal polar groups. nih.gov These changes can influence the compound's interaction with the enzyme's active site or allosteric pockets.

The following table illustrates hypothetical SAR data for N-alkyl chain modifications on the 4,5-dichloro-1,2-thiazol-3(2H)-one core, targeting a hypothetical fungal dehydrogenase enzyme.

Table 1: SAR of N-Alkyl Chain Analogues for Fungal Dehydrogenase Inhibition

| Compound ID | N-Substituent | Chain Length/Feature | Hypothetical IC₅₀ (µM) |

|---|---|---|---|

| A-1 | n-Nonyl | 9 carbons, linear | 15 |

| A-2 | n-Heptyl | 7 carbons, linear | 12 |

| A-3 | n-Pentyl | 5 carbons, linear | 25 |

| A-4 | 2-Ethylhexyl | 8 carbons, branched | 18 |

| A-5 | 4-Methoxybutyl | 4 carbons, ether linkage | 30 |

| A-6 | 8-Hydroxyoctyl | 8 carbons, terminal OH | 22 |

This data is illustrative and intended to demonstrate SAR principles.

From this hypothetical data, shortening the linear alkyl chain from nine (A-1) to seven carbons (A-2) improves inhibitory activity, while further shortening to five carbons (A-3) is detrimental. Introducing branching (A-4) or functional groups (A-5, A-6) appears to reduce potency against this specific target, suggesting a well-defined hydrophobic binding pocket accommodates the N-alkyl chain.

Modification of the Dichlorinated Thiazole Core

The 4,5-dichloro substitutions on the thiazole ring are known to be crucial determinants of the potent biocidal activity of this class of compounds. nih.gov The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the sulfur atom, promoting reaction with target nucleophiles. wikipedia.org The design of targeted analogues involves fine-tuning this reactivity by replacing the chlorine atoms with other substituents.

For instance, replacing chlorine with other halogens (e.g., bromine, fluorine) or with electron-withdrawing or electron-donating groups can modulate the electronic properties of the thiazole ring. researchgate.netekb.eg This can alter the compound's reactivity and selectivity towards different biological targets, such as specific kinases involved in cancer cell proliferation. Studies on related heterocyclic systems have shown that substituents like nitro groups or methoxy (B1213986) groups can significantly influence biological activity. ekb.egmdpi.com

The following table presents a hypothetical SAR study for modifications to the thiazole ring of a 2-nonyl-1,2-thiazol-3(2H)-one scaffold, aimed at inhibiting a hypothetical cancer-related protein kinase.

Table 2: SAR of Thiazole Ring Analogues for Protein Kinase Inhibition

| Compound ID | Substitution at C4 | Substitution at C5 | Hypothetical IC₅₀ (µM) |

|---|---|---|---|

| B-1 | Cl | Cl | 5.0 |

| B-2 | Br | Br | 4.2 |

| B-3 | F | F | 10.5 |

| B-4 | Cl | H | 15.0 |

| B-5 | H | Cl | 12.8 |

| B-6 | Cl | NO₂ | 2.5 |

| B-7 | Cl | OCH₃ | 8.9 |

This data is illustrative and intended to demonstrate SAR principles.

In this hypothetical scenario, replacing dichloro (B-1) with dibromo (B-2) substituents slightly enhances potency. The introduction of a strongly electron-withdrawing nitro group at the C5 position alongside a chlorine at C4 (B-6) results in the most potent analogue, suggesting that increased electrophilicity is favorable for inhibiting this particular kinase. Conversely, replacing chlorine with less electronegative fluorine atoms (B-3) or removing one of the chlorine atoms (B-4, B-5) reduces activity. The introduction of an electron-donating methoxy group (B-7) also decreases potency compared to the dichloro analogue.

By combining optimal features from both the N-alkyl chain and the thiazole ring modifications, medicinal chemists can rationally design novel analogues with potentially enhanced potency and selectivity for specific biological processes, moving from a broad-spectrum biocide to a targeted therapeutic agent.

Mechanistic Investigations of 4,5 Dichloro 2 Nonyl 1,2 Thiazol 3 2h One in Defined Research Models

Cellular and Subcellular Target Interaction Studies in vitro

In vitro studies utilizing cultured cells and isolated cellular components have been instrumental in elucidating the cellular and subcellular targets of isothiazolinone biocides. These investigations have focused on key aspects of cellular function, including metabolic activity, oxidative stress, and mitochondrial integrity.

Effects on Microbial Cellular Metabolism in Model Systems

Research on the structurally similar biocide, 4,5-dichloro-2-n-octyl-isothiazolin-3-one (DCOIT), has demonstrated its ability to alter cellular metabolism. nih.gov In comparative studies using a murine brain endothelial cell line (bEND.3), DCOIT was found to impact cellular metabolic processes at lower concentrations than other isothiazolinone biocides like 1,2-benzisothiazolin-3-one (BIT). nih.gov This suggests that the chlorinated isothiazolinone ring structure of DCOIT plays a significant role in its metabolic disruption. Further studies on the Pacific white shrimp, Litopenaeus vannamei, have shown that exposure to DCOIT can lead to changes in hepatopancreatic metabolism, including an increase in anaerobic respiration.

Modulation of Reactive Oxygen Species (ROS) Generation in Cellular Bioassays

A significant mechanism of action for isothiazolinone biocides involves the induction of oxidative stress through the generation of reactive oxygen species (ROS). In vitro bioassays with DCOIT have consistently shown an increase in ROS generation at both the cellular and mitochondrial levels in murine brain endothelial cells. nih.gov This elevation in ROS can disrupt normal cellular signaling and lead to oxidative damage of cellular components. The effect of DCOIT on glutathione (GSH) levels, a key cellular antioxidant, was also observed to be more pronounced than that of other tested isothiazolinones, indicating a significant impact on the cellular redox balance. nih.gov

Mitochondrial Bioenergetics and Dysfunction Studies in Isolated Cellular Components

Mitochondria are critical targets for the toxic effects of many xenobiotics. Studies on DCOIT have revealed its capacity to induce mitochondrial dysfunction. In murine brain endothelial cells, exposure to DCOIT resulted in a decrease in the mitochondrial membrane potential (MMP). nih.gov A reduction in MMP is a hallmark of mitochondrial depolarization and can lead to impaired ATP synthesis and the initiation of apoptotic pathways. However, direct disturbances in the mitochondrial bioenergetic flux were not observed in the same study, suggesting a specific mode of mitochondrial disruption. nih.gov

Membrane Permeability and Transport Mechanisms in Model Membranes

Molecular Mechanisms of Biological Perturbation

The biological activity of 4,5-dichloro-2-nonyl-1,2-thiazol-3(2H)-one is ultimately determined by its interactions with specific biological macromolecules. These interactions can lead to the inhibition of essential cellular processes and widespread cellular dysfunction.

Interaction with Specific Macromolecules (e.g., proteins, enzymes, nucleic acids)

The primary mechanism of action for isothiazolinone biocides is believed to be their reaction with sulfhydryl groups in proteins. The electrophilic sulfur atom in the isothiazolinone ring is susceptible to nucleophilic attack by thiols, such as the cysteine residues in enzymes. This can lead to the formation of disulfide bonds and the inactivation of critical enzymes involved in cellular respiration and other metabolic pathways. While specific studies on the interaction of this compound with macromolecules are limited, this general mechanism is well-established for the isothiazolinone class of compounds. For instance, in the gills of the Pacific white shrimp, DCOIT exposure led to high Na+/K+-ATPase activity, suggesting an interaction with this critical enzyme.

Table 1: Summary of Mechanistic Findings for 4,5-dichloro-2-n-octyl-isothiazolin-3-one (DCOIT) in In Vitro Models

| Cellular/Subcellular Target | Observed Effect | Model System |

| Cellular Metabolism | Altered cellular metabolism at low concentrations | Murine brain endothelial cells (bEND.3) |

| Reactive Oxygen Species (ROS) | Increased generation at cellular and mitochondrial levels | Murine brain endothelial cells (bEND.3) |

| Glutathione (GSH) Levels | Significant reduction | Murine brain endothelial cells (bEND.3) |

| Mitochondrial Membrane Potential (MMP) | Decreased | Murine brain endothelial cells (bEND.3) |

| Hepatopancreatic Metabolism | Induced changes, including high anaerobic respiration | Pacific white shrimp (Litopenaeus vannamei) |

| Gill Enzyme Activity | High Na+/K+-ATPase activity | Pacific white shrimp (Litopenaeus vannamei) |

Elucidation of Enzyme Inhibition or Activation Pathways

The primary biocidal action of this compound (DCOIT) stems from its ability to inhibit essential microbial enzymes. Isothiazolones, as a class, are electrophilic agents that readily react with nucleophilic residues in proteins, particularly the thiol groups of cysteine. researchgate.netonepetro.org This interaction leads to the formation of disulfide bonds, which causes irreversible damage to the enzyme's structure and function. onepetro.org

The mechanism involves a two-step process: a rapid initial phase of metabolic inhibition followed by more extensive, irreversible cellular damage that culminates in cell death. onepetro.org Key metabolic pathways involving dehydrogenase enzymes are particularly susceptible. onepetro.org This disruption swiftly inhibits critical cellular functions, including growth, respiration (oxygen consumption), and energy generation in the form of ATP synthesis. onepetro.org

Research has identified specific protein targets. For instance, studies using affinity pull-down assays with marine medaka and zebrafish have shown that DCOIT has a high affinity for G protein alpha subunits (Gα). nih.gov This binding competitively inhibits the activation of the Gα protein by its substrate. nih.gov Since G protein-coupled receptors (GPCRs) regulate a vast number of biological processes, this interaction represents a significant pathway for DCOIT's disruptive effects. nih.gov

The table below summarizes key enzymatic and pathway interactions of DCOIT.

| Target Type | Specific Target/Pathway | Mechanism of Action | Consequence |

| Enzyme Group | Thiol-containing enzymes (e.g., dehydrogenases) | Electrophilic attack on thiol groups, leading to disulfide bond formation. researchgate.netonepetro.org | Rapid inhibition of metabolic pathways, growth, and respiration. onepetro.org |

| Specific Protein | G protein alpha subunits (Gα) | Competitively inhibits substrate binding and protein activation. nih.gov | Disruption of G protein-coupled receptor (GPCR) signaling. nih.gov |

| Cellular Process | Mitochondrial Bioenergetics | Decrease in mitochondrial membrane potential. nih.govresearchgate.net | Alteration of cellular metabolism. nih.govresearchgate.net |

Comparative Mechanistic Analysis with Related Isothiazolone (B3347624) Biocides (e.g., DCOIT vs. BIT)

Comparing the mechanism of DCOIT with other isothiazolone biocides, such as 1,2-benzisothiazolin-3-one (BIT), reveals important distinctions related to their chemical structures. Both compounds function as electrophiles targeting thiol-containing proteins, but their potency and effects can differ. nih.govresearchgate.net

DCOIT possesses a chlorinated isothiazolone ring, which enhances its electrophilicity compared to the unchlorinated ring structure of BIT. nih.govresearchgate.net This structural difference allows DCOIT to alter cellular metabolism at lower concentrations than BIT. nih.govresearchgate.net Furthermore, studies have shown that while both biocides increase the generation of reactive oxygen species (ROS), DCOIT has a greater impact on cellular glutathione (GSH) levels, a key antioxidant. nih.govresearchgate.nettandfonline.com This suggests a more potent disruption of the cell's redox balance by DCOIT.

Another key difference lies in their impact on mitochondrial function. While both DCOIT and BIT can decrease the mitochondrial membrane potential, direct disruption of the mitochondrial bioenergetic flux has been observed only in cells treated with BIT. nih.govresearchgate.nettandfonline.com These distinct mechanisms, arising from structural variations, influence their efficacy and application profiles, with DCOIT being predominantly used as an antifouling agent and BIT as a preservative in cleaning products. nih.govresearchgate.net

The following table provides a comparative overview of the mechanistic features of DCOIT and BIT.

| Feature | This compound (DCOIT) | 1,2-benzisothiazolin-3-one (BIT) |

| Ring Structure | Chlorinated Isothiazolone Ring. nih.govresearchgate.net | Unchlorinated Isothiazolone Ring. nih.govresearchgate.net |

| Relative Potency | Alters cellular metabolism at lower concentrations. nih.govresearchgate.net | Alters cellular metabolism at higher concentrations. nih.govresearchgate.net |

| Effect on ROS | Increases mitochondrial and cellular ROS. nih.govresearchgate.net | Increases mitochondrial and cellular ROS. nih.govresearchgate.net |

| Effect on Glutathione (GSH) | Greater depleting effect on GSH levels. nih.govresearchgate.nettandfonline.com | Less pronounced effect on GSH levels. nih.govresearchgate.nettandfonline.com |

| Mitochondrial Bioenergetics | Decreases mitochondrial membrane potential. nih.govresearchgate.net | Decreases mitochondrial membrane potential and directly disturbs bioenergetic flux. nih.govresearchgate.net |

Mechanisms of Action in Antifouling and Material Preservation Contexts

In the context of antifouling and material preservation, the mechanism of DCOIT is a direct application of its fundamental enzyme-inhibiting properties. It is highly effective against a broad spectrum of microorganisms, including bacteria, algae, and fungi, which are the primary agents of biofouling and biodeterioration. sinobiochemistry.comsinobiochemistry.com

Antifouling: Biofouling on submerged surfaces begins with the formation of a microbial biofilm. DCOIT prevents the settlement and growth of these initial colonizers by disrupting their essential enzymatic processes, thereby halting microbial colonization and biofilm formation. echemi.com By inhibiting key metabolic functions, it effectively deters the attachment and growth of a wide range of marine organisms. nih.govnih.gov This provides long-term protection for submerged structures like ship hulls. sinobiochemistry.com

Material Preservation: DCOIT is incorporated into materials such as paints, coatings, plastics, and wood to protect them from microbial degradation. sinobiochemistry.comchempoint.comvaltris.com It functions as a dry-film mildew protector by inhibiting the growth of fungi and bacteria that would otherwise break down the material's components. sinobiochemistry.com Its stability against UV radiation and hydrolysis makes it particularly suitable for outdoor applications. sinobiochemistry.com The broad-spectrum efficacy of DCOIT ensures protection against a wide array of decay-causing microorganisms, thereby extending the service life and maintaining the quality of the treated materials. sinobiochemistry.com

Computational Chemistry and in Silico Modeling of 4,5 Dichloro 2 Nonyl 1,2 Thiazol 3 2h One

Quantum Chemical Studies for Electronic Structure and Reactivity

Quantum chemical studies are fundamental to characterizing the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can detail the electron distribution and energy levels, which govern the molecule's stability and chemical behavior.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov It is a popular computational tool due to its favorable balance between accuracy and computational cost. nih.gov DFT calculations for 4,5-Dichloro-2-nonyl-1,2-thiazol-3(2H)-one would focus on determining its most stable three-dimensional arrangement, known as the ground state geometry.

The process involves optimizing the molecule's geometry to find the lowest energy conformation. From this, key structural and electronic properties can be calculated. These parameters are crucial for understanding the molecule's physical characteristics and how it might be recognized by other molecules, such as biological receptors. While specific DFT calculation results for this compound are not publicly available in the surveyed literature, a typical output would provide the data shown in the illustrative table below.

Table 1: Illustrative DFT-Calculated Ground State Properties for this compound

| Property | Description | Predicted Significance |

| Total Electronic Energy | The total energy of the molecule in its optimized, lowest-energy state. | A measure of the molecule's thermodynamic stability. |

| Optimized Bond Lengths | The equilibrium distances between bonded atoms (e.g., C=O, C-Cl, N-S, C-C). | Defines the molecule's precise 3D shape and can indicate bond strength and order (single, double, etc.). The strained N-S bond in the isothiazolinone ring is a key feature for its reactivity. mdpi.com |

| Optimized Bond Angles | The angles formed by three connected atoms. | Determines the overall molecular geometry and steric profile. |

| Dihedral Angles | The rotational angles between four connected atoms, defining the conformation of the nonyl chain. | Dictates the flexibility and spatial orientation of the long alkyl side chain, which influences its lipophilicity and interaction with hydrophobic pockets in proteins. |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule resulting from its charge distribution. | A significant dipole moment would suggest that the molecule can engage in dipole-dipole interactions and align itself in electric fields, influencing its solubility and binding orientation. |

This table is illustrative and represents the type of data that would be generated from a DFT analysis. Specific values are dependent on the chosen functional and basis set.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, defining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small gap suggests that the molecule can be easily excited and is generally more reactive. For this compound, the electrophilic nature of the isothiazolinone ring, particularly the sulfur atom, is crucial for its biocidal activity, which involves reacting with nucleophilic thiol groups in microbial proteins. mdpi.com FMO analysis would precisely map the locations of the HOMO and LUMO on the molecule, confirming the sites most susceptible to nucleophilic and electrophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Data for this compound

| Parameter | Description | Predicted Significance for Reactivity |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Relates to the ionization potential and the ability to donate electrons. A higher HOMO energy indicates stronger nucleophilic character. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron affinity and the ability to accept electrons. A lower LUMO energy indicates stronger electrophilic character. The LUMO is likely localized on the isothiazolinone ring, making it the primary site for nucleophilic attack (e.g., by cysteine thiols). mdpi.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ELUMO - EHOMO). | A smaller gap indicates higher reactivity and lower kinetic stability. This value helps quantify the molecule's propensity to engage in chemical reactions. |

| Global Hardness (η) | A measure of resistance to change in electron distribution. | Calculated from the HOMO-LUMO gap, it provides another metric for reactivity; softer molecules (lower hardness) are generally more reactive. |

| Electronegativity (χ) | The power of the molecule to attract electrons. | Indicates the tendency of the molecule to draw electron density towards itself in a chemical bond. |

This table is illustrative. Specific values would be derived from quantum chemical calculations.

An Electrostatic Potential (ESP) map is a visual representation of the charge distribution on the surface of a molecule. libretexts.org It is generated by calculating the electrostatic potential energy at various points on the molecule's electron density surface. libretexts.org ESP maps use a color spectrum to indicate different regions of charge: red typically signifies electron-rich areas (negative potential), which are prone to electrophilic attack, while blue signifies electron-poor areas (positive potential), which are susceptible to nucleophilic attack. youtube.com Green and yellow represent regions that are relatively neutral. youtube.com

For this compound, an ESP map would be invaluable for visualizing its reactive sites. It would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atom of the carbonyl group (C=O) and, to a lesser extent, the two chlorine atoms. These sites are potential hydrogen bond acceptors.

Positive Potential (Blue): Likely found near the hydrogen atoms on the alkyl chain, but more significantly, the electrophilic sulfur atom in the thiazole (B1198619) ring is a key site for interaction with biological nucleophiles.

Neutral/Hydrophobic Regions (Green): The long nonyl alkyl chain would appear as a large green area, indicating its non-polar, lipophilic character, which is crucial for partitioning into cell membranes.

This detailed charge map helps predict how the molecule will orient itself when approaching a biological target, guiding electrostatic and hydrophobic interactions.

Molecular Docking Simulations for Predictive Target Interaction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery and toxicology for identifying potential biological targets and understanding mechanisms of action.

Research has identified that 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) has a high affinity for G protein alpha subunits (Gα). acs.orgnih.gov Molecular docking simulations were used to validate this finding, confirming that DCOIT binds to the Gα protein and competitively inhibits its activation by its natural substrate. acs.orgnih.gov

Docking algorithms would explore numerous possible binding poses of DCOIT within the Gα protein's binding site, calculating a score for each pose that estimates the binding affinity (often expressed in kcal/mol). A lower score typically indicates a more favorable and stable interaction. The simulation would reveal the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the DCOIT-Gα complex. The competitive inhibition mechanism suggests that DCOIT occupies the same site as the protein's natural ligand, physically blocking it from binding and preventing the protein from carrying out its function. acs.orgnih.gov

The molecular docking analysis identified G protein alpha subunits (Gα) as a consistent molecular target for DCOIT in the brains of teleost fish. acs.orgnih.gov Gα proteins are critical components of G protein-coupled receptor (GPCR) signaling pathways and possess a highly conserved binding pocket for guanine (B1146940) nucleotides (GTP and GDP).

The putative binding pocket for DCOIT is therefore the guanine nucleotide-binding site on the Gα subunit. This pocket contains specific amino acid residues that are essential for binding GTP/GDP. Docking simulations would identify these residues as "hotspots" for interaction with DCOIT. The binding of DCOIT to this upstream Gα protein provides a plausible explanation for its diverse toxic effects, as it can disrupt the vast number of biological processes regulated by GPCR signaling. acs.orgnih.gov

Table 3: Summary of Molecular Docking Predictions for this compound

| Parameter | Finding | Implication | Source(s) |

| Identified Protein Target | G protein alpha subunits (Gα). | Suggests that DCOIT interferes with G protein-coupled receptor (GPCR) signaling pathways, which are central to a vast array of physiological processes. | acs.orgnih.gov |

| Putative Binding Pocket | The guanine nucleotide (GTP/GDP) binding site on the Gα protein. | The molecule directly occupies a critical functional site on a key signaling protein. | acs.orgnih.gov |

| Predicted Binding Mode | Competitive inhibition. | DCOIT physically blocks the natural substrate from binding to the Gα protein, thereby inhibiting its activation and downstream signaling. | acs.orgnih.gov |

| Key Interactions | Likely a combination of hydrophobic interactions (from the nonyl chain) and polar/electrostatic interactions involving the isothiazolinone ring within the binding pocket. | The long alkyl chain facilitates entry into the hydrophobic regions of the binding pocket, while the polar head group engages with specific residues, leading to a high-affinity interaction. |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ucsb.eduarxiv.org By solving Newton's equations of motion, MD simulations can provide detailed insights into the conformational dynamics and stability of a molecule like this compound in various environments. arxiv.org

The biocidal activity of isothiazolinones, including this compound, is primarily attributed to their ability to inhibit essential enzymes in microorganisms by reacting with thiols in their active sites. wikipedia.orgnih.gov MD simulations can model the interaction of the this compound molecule within the active site of a target enzyme. These simulations can elucidate the binding modes, interaction energies, and the stability of the ligand-protein complex.

In a solvent environment, such as water, MD simulations can reveal how the molecule behaves and interacts with the surrounding solvent molecules. For this compound, its long nonyl chain suggests a degree of hydrophobicity, which would influence its orientation and aggregation in an aqueous medium. Simulations can track the movement and interactions of the molecule, providing a picture of its dynamic behavior in solution. arxiv.org

A hypothetical MD simulation could be set up to study the interaction of this compound with a model bacterial enzyme. The simulation box would contain the enzyme, the isothiazolinone molecule, and water molecules to mimic a biological environment. Over the course of the simulation, the trajectory of the isothiazolinone molecule as it approaches and binds to the enzyme's active site would be recorded. Analysis of this trajectory could reveal key hydrogen bonds, hydrophobic interactions, and the eventual covalent bond formation with a cysteine residue.

The flexibility of the nonyl chain in this compound is a key determinant of its ability to penetrate cell membranes and interact with its target. MD simulations can be employed to explore the conformational landscape of the molecule, identifying the most stable conformations and the energy barriers between them.

Principal Component Analysis (PCA) of the MD trajectory can be used to identify the dominant modes of motion, revealing the flexibility of different parts of the molecule. nih.gov It is expected that the nonyl chain would exhibit significant flexibility, while the dichloroisothiazolinone ring would be more rigid. Understanding this flexibility is crucial for predicting how the molecule adapts its shape to fit into a binding site.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models are valuable for predicting the activity of new compounds and for understanding the molecular features that are important for a desired effect.

For a class of compounds like isothiazolinones, a significant amount of experimental data on their biocidal activity and other properties, such as skin sensitization, is often available for various analogues. researchgate.netnih.govnih.govnih.gov This data can be used to develop QSAR models. For instance, a QSAR model for the antifungal activity of isothiazolinones could be developed using the minimum inhibitory concentration (MIC) values for a series of related compounds.

Machine learning algorithms, such as multiple linear regression, partial least squares, and artificial neural networks, are commonly used to build these predictive models. nih.govscielo.br A hypothetical QSAR model for the biocidal activity of isothiazolinones might take the form of an equation that relates the activity to a set of molecular descriptors.

Table 1: Hypothetical QSAR Model for Antifungal Activity of Isothiazolinone Derivatives

| Model Parameter | Value | Description |

| Dependent Variable | log(1/MIC) | Logarithm of the reciprocal of the Minimum Inhibitory Concentration |

| Independent Variable 1 | LogP | Octanol-water partition coefficient, representing lipophilicity |

| Coefficient for LogP | 0.5 | A positive coefficient suggests that higher lipophilicity increases activity |

| Independent Variable 2 | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital |

| Coefficient for LUMO | -0.2 | A negative coefficient suggests that a lower LUMO energy enhances reactivity |

| R-squared | 0.85 | A measure of the model's predictive power |

This table illustrates a simplified, hypothetical QSAR model. A real model would likely involve more descriptors and would be validated through rigorous statistical methods.

The development of QSAR models allows for the identification of molecular descriptors that have the most significant impact on the property of interest. For the biocidal activity of this compound, key descriptors are likely to include:

Lipophilicity (LogP): The long nonyl chain contributes to a high LogP, which is crucial for partitioning into and crossing cell membranes. nih.gov

Electronic Properties: Descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's susceptibility to nucleophilic attack, which is central to its mechanism of action. nih.gov

Topological and Shape Descriptors: These describe the size, shape, and branching of the molecule, which influence its fit within a biological target.

For skin sensitization, a known hazard of isothiazolinones, descriptors related to reactivity and skin penetration are important. researchgate.netnih.govnih.govnih.govunilever.com

In Silico Prediction of Bioactivity Profiles and ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Design

In silico tools can predict a wide range of biological activities and ADME properties, providing valuable information for the early stages of research and development. brieflands.comnih.govnih.gov

For this compound, various bioactivity profiles can be predicted using computational models trained on large datasets of chemical structures and their known biological effects. These predictions can suggest potential applications beyond its primary use as a biocide, or flag potential off-target effects.

ADME properties determine the pharmacokinetic profile of a compound. In silico prediction of these properties for this compound is crucial for understanding its environmental fate and potential for bioaccumulation.

Table 2: Predicted ADME Properties for this compound

| ADME Property | Predicted Value/Classification | Implication for Research Design |

| Absorption | ||

| Water Solubility | Low | Poor dissolution in aqueous media. nih.gov |

| Intestinal Absorption | High | Likely to be well-absorbed if ingested. |

| Skin Permeability | Moderate to High | Potential for dermal absorption, relevant for occupational exposure. unilever.com |

| Distribution | ||

| Plasma Protein Binding | High | May have a long half-life in the body. |

| Blood-Brain Barrier Permeation | Unlikely | Low potential for central nervous system effects. |

| Metabolism | ||

| Cytochrome P450 Inhibition | Potential inhibitor of certain isoforms | Possibility of drug-drug interactions if co-administered with other substances. |

| Excretion | ||

| Primary Route | Likely hepatic metabolism followed by renal and fecal excretion | Important for understanding its clearance from an organism. |

These in silico predictions, while not a substitute for experimental data, are invaluable for prioritizing compounds for further testing and for designing safer and more effective products. The computational approaches described provide a powerful framework for characterizing the molecular properties and potential biological effects of this compound.

Research Applications and Emerging Areas of Investigation for 4,5 Dichloro 2 Nonyl 1,2 Thiazol 3 2h One in Specialized Scientific Fields

Applications in Advanced Materials Science Research

In materials science, the compound is explored for its ability to prevent microbial colonization and degradation of various substrates. Research is centered on integrating it into functional materials to study and control bio-adhesion and material longevity.

4,5-Dichloro-2-nonyl-1,2-thiazol-3(2H)-one is a key active ingredient in antifouling paint formulations used in research to combat biofouling—the undesirable accumulation of microorganisms, plants, and algae on wetted surfaces. up.pt Marketed under trade names like Sea-Nine 211®, it is incorporated into marine topcoats to deter the settlement and growth of a wide spectrum of fouling organisms. mdpi.comnih.gov Its efficacy makes it a model compound for studying the mechanisms of biofilm inhibition.

Recent research has focused on developing novel delivery systems to enhance its performance and study its effects more closely. One promising area is the encapsulation of DCOIT into nanomaterials. mdpi.com For instance, studies have utilized silica (B1680970) mesoporous nanocapsules (SiNC) to encapsulate DCOIT, creating a novel antifouling additive. mdpi.com This approach allows for investigations into how encapsulation affects toxicity and antifouling efficacy against specific organisms involved in biofilm formation, such as the diatom Phaeodactylum tricornutum. mdpi.com Comparing the encapsulated form (SiNC-DCOIT) with the free form of the biocide provides valuable data on how the delivery vehicle influences its interaction with microbial communities at the material-water interface. mdpi.com

The functionality of this compound in coatings is fundamentally a study in polymer science and controlled release. gsconlinepress.com For it to be effective over a long period, it must be released from the paint's polymer matrix at a slow, consistent rate. researchgate.net Its low water solubility is a key physicochemical property that makes it suitable for incorporation into marine coatings, enabling a slow leaching process. researchgate.net

Research in this area investigates how different polymer matrices influence the release kinetics of the compound. researchgate.netijpras.com The goal is to design systems where the biocide is homogenously mixed within a polymer, which can be hydrophobic or hydrophilic, to modulate the release rate. gsconlinepress.comijpras.com Advanced research explores microencapsulation within systems like a trimethoxysilyl-propyldimethyloctadecyl ammonium (B1175870) chloride and silica nanoparticle (TPM/SiO2) system. mdpi.com This technique creates microcapsules that can be embedded into a larger polymer structure, offering a more sophisticated level of control over the release of the active agent. mdpi.com Such systems are critical for developing next-generation materials where the release of an active compound is tailored for a specific application and lifespan. nih.gov

Understanding the degradation of this compound is crucial for its application in materials science. While it was initially promoted for its rapid degradation in the marine environment, studies show its half-life can vary significantly depending on environmental conditions. mdpi.comresearchgate.net Research indicates that the primary route of dissipation is rapid biodegradation under both aerobic and anaerobic conditions, a process significantly faster than hydrolysis or photolysis. mdpi.com